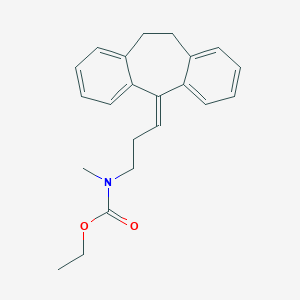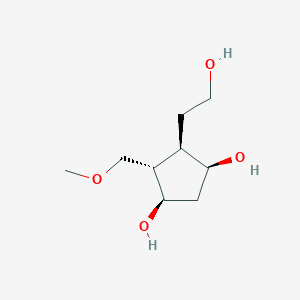
6-Acétylpyridine-2-carboxylate d'éthyle
Vue d'ensemble
Description
MD-0727 est un médicament à petite molécule développé par Ironwood Pharmaceuticals, Inc. Le composé agit en inhibant l'absorption du cholestérol dans les intestins, réduisant ainsi les niveaux globaux de cholestérol dans l'organisme .
Applications De Recherche Scientifique
MD-0727 has several scientific research applications, including:
Chemistry: Used as a model compound to study cholesterol absorption inhibitors and their mechanisms.
Biology: Investigated for its effects on cholesterol metabolism and its potential to reduce cholesterol levels in animal models.
Medicine: Being developed as a therapeutic agent for the treatment of hypercholesterolemia and related cardiovascular diseases.
Industry: Potential use in the development of new cholesterol-lowering drugs and formulations .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du MD-0727 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions contrôlées. La voie de synthèse et les conditions réactionnelles exactes sont des informations exclusives détenues par Ironwood Pharmaceuticals, Inc. il est connu que la synthèse implique des techniques de chimie organique standard telles que les réactions de condensation, les étapes de purification et la cristallisation .
Méthodes de production industrielle : La production industrielle de MD-0727 impliquerait probablement le passage à une plus grande échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles pour assurer un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures de contrôle qualité pour maintenir la cohérence du produit final. Le processus de production impliquerait également l'utilisation d'équipements et d'installations de qualité industrielle conçus pour la synthèse chimique à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : MD-0727 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel dans le composé par un autre.
Réactifs et conditions communs :
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les réactifs courants comprennent le dihydrogène en présence d'un catalyseur au palladium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles en conditions basiques ou acides.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des cétones ou des acides carboxyliques, tandis que les réactions de réduction peuvent produire des alcools .
4. Applications de la recherche scientifique
MD-0727 a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs de l'absorption du cholestérol et leurs mécanismes.
Biologie : Étudié pour ses effets sur le métabolisme du cholestérol et son potentiel à réduire les niveaux de cholestérol dans les modèles animaux.
Médecine : En cours de développement comme agent thérapeutique pour le traitement de l'hypercholestérolémie et des maladies cardiovasculaires associées.
Industrie : Utilisation potentielle dans le développement de nouveaux médicaments et formulations hypolipidémiants .
5. Mécanisme d'action
MD-0727 exerce ses effets en inhibant l'absorption du cholestérol dans les intestins. Il cible la protéine Niemann-Pick C1-Like 1 (NPC1L1), qui est responsable de l'absorption du cholestérol de la lumière intestinale dans les entérocytes. En inhibant cette protéine, MD-0727 réduit la quantité de cholestérol absorbée dans la circulation sanguine, réduisant ainsi les niveaux globaux de cholestérol .
Composés similaires :
Ézétimibe : Un autre inhibiteur de l'absorption du cholestérol qui cible la protéine NPC1L1.
Simvastatine : Une statine qui inhibe l'enzyme HMG-CoA réductase, réduisant la synthèse du cholestérol dans le foie.
Atorvastatine : Une autre statine ayant un mécanisme d'action similaire à la simvastatine
Unicité de MD-0727 : MD-0727 est unique dans sa ciblage spécifique de la protéine NPC1L1, qui inhibe directement l'absorption du cholestérol dans les intestins. Ce mécanisme d'action est différent de celui des statines, qui réduisent principalement la synthèse du cholestérol dans le foie. De plus, MD-0727 a montré un potentiel d'exposition systémique minimale, ce qui pourrait réduire le risque d'effets secondaires par rapport à d'autres médicaments hypolipidémiants .
Mécanisme D'action
MD-0727 exerts its effects by inhibiting the absorption of cholesterol in the intestines. It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for the uptake of cholesterol from the intestinal lumen into enterocytes. By inhibiting this protein, MD-0727 reduces the amount of cholesterol absorbed into the bloodstream, thereby lowering overall cholesterol levels .
Comparaison Avec Des Composés Similaires
Ezetimibe: Another cholesterol absorption inhibitor that targets the NPC1L1 protein.
Simvastatin: A statin that inhibits the enzyme HMG-CoA reductase, reducing cholesterol synthesis in the liver.
Atorvastatin: Another statin with a similar mechanism of action to simvastatin
Uniqueness of MD-0727: MD-0727 is unique in its specific targeting of the NPC1L1 protein, which directly inhibits cholesterol absorption in the intestines. This mechanism of action is different from statins, which primarily reduce cholesterol synthesis in the liver. Additionally, MD-0727 has shown potential for minimal systemic exposure, which may reduce the risk of side effects compared to other cholesterol-lowering drugs .
Propriétés
IUPAC Name |
ethyl 6-acetylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)9-6-4-5-8(11-9)7(2)12/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYXIUHSZNHMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468985 | |
| Record name | Ethyl 6-acetylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114578-70-0 | |
| Record name | Ethyl 6-acetylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Ethyl 6-acetylpyridine-2-carboxylate interesting for coordination chemistry?
A1: Ethyl 6-acetylpyridine-2-carboxylate possesses two nitrogen atoms and a carbonyl group capable of coordinating to metal centers. This makes it a valuable precursor for creating tridentate ligands. For example, reacting it with 2,6-diethylaniline produces a mono(imino)pyridine ligand. This ligand, when complexed with cobalt chloride, forms a complex where the ligand coordinates to cobalt through its [N, N, O] atoms, resulting in a distorted trigonal bipyramidal geometry around the cobalt center [].
Q2: What types of reactions can Ethyl 6-acetylpyridine-2-carboxylate undergo in organic synthesis?
A2: Ethyl 6-acetylpyridine-2-carboxylate exhibits interesting reactivity due to the presence of both an ester and a ketone group. It can participate in Schiff base condensation reactions with aromatic amines through its ketone group, yielding mono(imino)pyridine compounds []. Alternatively, it can undergo amidation reactions with aliphatic amines at the ester group, resulting in 6-acetylpyridine-2-carboxamide derivatives [].
Q3: The research mentions using microwave irradiation. What is its significance in these reactions?
A4: Microwave irradiation is utilized as a promoting factor in many of the reactions involving Ethyl 6-acetylpyridine-2-carboxylate. This technique offers advantages like shorter reaction times and, in some cases, the ability to perform reactions under solvent-free conditions, contributing to greener synthetic methodologies [, ].
Q4: What are the potential applications of the cobalt complex derived from Ethyl 6-acetylpyridine-2-carboxylate?
A5: The cobalt(II) complex synthesized using the mono(imino)pyridine ligand derived from Ethyl 6-acetylpyridine-2-carboxylate demonstrates catalytic activity in ethylene oligomerization reactions []. Specifically, when activated with methylaluminoxane (MAO), this complex exhibits significant activity, producing higher-order ethylene oligomers, which are valuable chemical intermediates.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B45749.png)
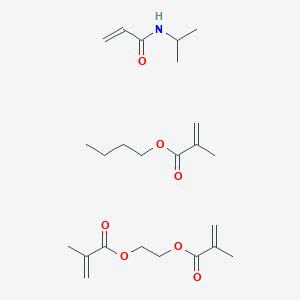

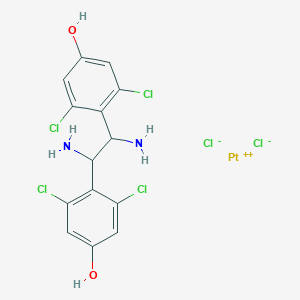
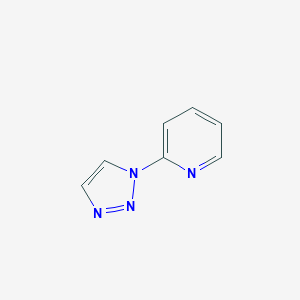
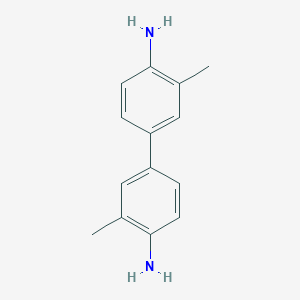

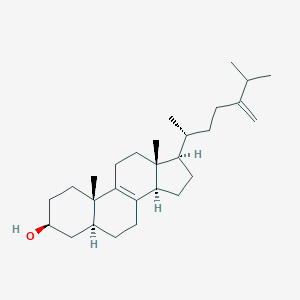
![4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide](/img/structure/B45771.png)
